molecular formula C19H18N2O3 B5857552 Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate

Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate

Cat. No.: B5857552
M. Wt: 322.4 g/mol
InChI Key: UOHKUFJXSXPMQC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate is a chemical compound that belongs to the class of phthalazinone derivatives It is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate typically involves the condensation of phenylhydrazine with 2-formylbenzoic acid, followed by the reaction with ethyl 2-bromo-2,2-difluoroacetate. The reaction is carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a catalyst like fac-Ir(ppy)3 under blue LED irradiation . The reaction mixture is stirred at room temperature for an extended period, and the product is purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phthalazinone core.

Scientific Research Applications

Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate can be compared to other phthalazinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-24-18(22)12-17-15-10-6-7-11-16(15)19(23)21(20-17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKUFJXSXPMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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